The synthesized 4-piperazinopyrimidines with a methylthio substituent have been identified as promising antiemetic agents. Two specific compounds were selected for clinical investigations based on their powerful antiemetic activity, which could be beneficial in treating conditions such as chemotherapy-induced nausea and vomiting1.
The genotoxicity of a potent H4 receptor antagonist was investigated, and the findings led to modifications on the piperazine ring to mitigate the bioactivation pathways leading to mutagenicity. The modified compounds retained H4R inhibitory potency and were not genotoxic, making them potential candidates for allergy treatment2.
The metabolite 1-PP has been studied for its central action, which includes the modulation of locomotor activity and body temperature, as well as antagonizing the effects of clonidine, suggesting its potential use in neuropsychiatric disorders3.
New isomeric structures of pyrimido[2,1-c][1,2,4]triazines were synthesized and evaluated as antimicrobial agents. One compound, in particular, demonstrated highly biocidal effects, indicating its potential as a new class of antimicrobial agents4.
A series of thieno[3,2-d]pyrimidines containing a piperazine unit were designed and synthesized as putative anticancer agents. These compounds were inspired by the structure of protein tyrosine kinase inhibitors and could serve as a new approach to cancer therapy5.
The synthesis of 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves several synthetic routes:
The molecular structure of 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine reveals several key features:
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine can participate in various chemical reactions:
Reactions typically involve bases such as potassium carbonate and solvents like dimethylformamide under controlled conditions to maximize product yield.
The mechanism of action for 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is primarily studied concerning its interactions with biological targets:
The physical and chemical properties of 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine include:
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine has several notable applications:
2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine (CAS 179756-91-3, molecular formula C₉H₁₁F₃N₄) features a pyrimidine core substituted at the 4-position with a trifluoromethyl group (–CF₃) and at the 2-position with a piperazine ring. This architecture confers distinctive physicochemical and biological properties:
Piperazine Contribution:The piperazine moiety (C₄H₁₀N₂) is a saturated heterocycle with two nitrogen atoms that serve as hydrogen bond acceptors or donors. This enhances water solubility and facilitates interactions with biological targets like enzymes and receptors. Its conformational flexibility allows optimal spatial positioning of pharmacophores in drug design [2] [3]. Piperazine’s basicity (pKa ~9.8 for the secondary nitrogen) improves membrane permeability in physiological environments, a key factor in central nervous system (CNS)-targeting therapeutics [3] [6].
Trifluoromethyl Effects:The –CF₃ group is highly electronegative and lipophilic (Hansch π parameter = 0.88), which boosts lipid bilayer penetration and metabolic stability. It reduces electron density in the pyrimidine ring via inductive effects, modulating reactivity at adjacent sites. This combination enhances bioavailability and target engagement kinetics [2] [4].
Electronic and Steric Synergy:Quantum mechanical studies reveal that the piperazine nitrogen’s lone pair delocalizes into the electron-deficient pyrimidine ring, creating a push-pull system. The trifluoromethyl group amplifies this deficit, increasing dipole magnitude (calculated dipole moment: ~4.2 Debye). This polarization favors interactions with hydrophobic enzyme pockets, as observed in kinase inhibitors [3] [7].
Table 1: Key Physicochemical Properties of 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine
Property | Value/Description | Method/Source |
---|---|---|
Molecular weight | 232.21 g/mol | High-resolution MS [2] |
Appearance | White crystalline solid | Commercial synthesis [2] |
Melting point | Not reported | N/A |
Solubility (water) | Low (sparingly soluble) | LogP = 1.8 (estimated) [2] |
pKa (piperazine N) | ~9.8 | Analog-based prediction [3] |
Piperazine-pyrimidine hybrids evolved from early heterocyclic chemistry, with key milestones:
Early Exploration (Pre-2010):Piperazine gained prominence in antipsychotics (e.g., Trifluoperazine, 1959), but incorporation into pyrimidines was limited. Initial syntheses focused on nucleophilic aromatic substitution (SNAr), where chloropyrimidines reacted with piperazine under basic conditions [3]. Trifluoromethylpyrimidine chemistry advanced with agrochemicals like fluazuron (insecticide, 1990s), demonstrating –CF₃’s durability in vivo [4].
Breakthroughs in Kinase Inhibitors (2011–2017):The approval of Palbociclib (2015) and Ribociclib (2017) – CDK4/6 inhibitors for breast cancer – validated piperazine-pyrimidine scaffolds. Both drugs feature piperazine-linked pyrimidines, improving selectivity over older kinase drugs. This period saw optimized Buchwald-Hartwig amination for N-arylation and SNAr protocols to couple piperazines with chlorinated pyrimidines at >90% yields [3].
Table 2: Milestone Piperazine-Pyrimidine Drugs (2011–2023)
Drug (Approval Year) | Therapeutic Target | Role of Piperazine-Pyrimidine Motif |
---|---|---|
Palbociclib (2015) | CDK4/6 kinase | Piperazine enhances solubility; pyrimidine binds hinge region |
Letermovir (2017) | Cytomegalovirus terminase | Trifluoromethylpyrimidine boosts viral polymerase affinity |
Venetoclax (2016) | Bcl-2 protein | Piperazine linker improves pharmacokinetics |
Abemaciclib (2017) | CDK4/6 kinase | Analogous to Palbociclib with modified piperazine substitution |
Neuroprotective Agents: Triazole-pyrimidine-piperazine hybrids (e.g., ZA3–ZA6) reduced neuroinflammation in microglia by suppressing TNF-α and nitric oxide. Piperazine acted as a conformational spacer, enabling optimal positioning for ER stress modulation [6].
Synthetic Innovations:Modern routes employ:
The scaffold’s versatility ensures ongoing relevance, particularly in oncology, virology, and CNS drug discovery, with ~40% of recent piperazine-containing FDA approvals (2011–2023) featuring pyrimidine or trifluoromethyl components [3].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1